molecular formula C22H21NO2 B8710857 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone CAS No. 89004-10-4

2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone

Cat. No.: B8710857
CAS No.: 89004-10-4
M. Wt: 331.4 g/mol
InChI Key: MEQJPXYKIAFQHB-UHFFFAOYSA-N
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Description

2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is a complex organic compound that features a cyclohexanone core substituted with a 4,5-diphenyl-1,3-oxazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone typically involves the cyclization of β-hydroxy amides to oxazolines, which can be achieved using reagents such as DAST and Deoxo-Fluor . The reaction conditions often require mild temperatures and specific solvents to ensure the efficient formation of the oxazole ring.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The oxazole moiety can participate in hydrogen bonding or π-π interactions, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,5-Diphenyl-1,3-oxazole: Shares the oxazole core but lacks the cyclohexanone substitution.

    Cyclohexanone derivatives: Compounds with similar cyclohexanone cores but different substituents.

    Other oxazole derivatives: Compounds with variations in the oxazole ring or additional substituents.

Uniqueness

2-((4,5-diphenyloxazol-2-yl)methyl)cyclohexanone is unique due to the combination of the cyclohexanone core and the 4,5-diphenyl-1,3-oxazole moiety. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

89004-10-4

Molecular Formula

C22H21NO2

Molecular Weight

331.4 g/mol

IUPAC Name

2-[(4,5-diphenyl-1,3-oxazol-2-yl)methyl]cyclohexan-1-one

InChI

InChI=1S/C22H21NO2/c24-19-14-8-7-13-18(19)15-20-23-21(16-9-3-1-4-10-16)22(25-20)17-11-5-2-6-12-17/h1-6,9-12,18H,7-8,13-15H2

InChI Key

MEQJPXYKIAFQHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)C(C1)CC2=NC(=C(O2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ammonium acetate (6.3 g), acetic acid (30 ml) and 1,2-diphenyl-2-oxoethyl (2-oxocyclohex-1-yl)acetate (15.0 g) was heated under reflux for 2.5 hours. After used workup, the crude product was purified by column chromatography (silica gel 100 g, eluent; hexane:ethyl acetate=20:1 then 9:1 then 6:1) to give 2-[(4,5-diphenyl-oxazol-2-yl)methyl]cyclohexanone as an amorphous solid.
Quantity
6.3 g
Type
reactant
Reaction Step One
Name
1,2-diphenyl-2-oxoethyl (2-oxocyclohex-1-yl)acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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